1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazinehydrochloride
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Overview
Description
1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride is a chemical compound that features a pyrrole ring and a piperazine ring linked by a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole with piperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines .
Scientific Research Applications
1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride
- 1-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazide
- 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine
Uniqueness
1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole ring and a piperazine ring linked by a sulfonyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H16ClN3O2S |
---|---|
Molecular Weight |
265.76 g/mol |
IUPAC Name |
1-(1-methylpyrrol-3-yl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C9H15N3O2S.ClH/c1-11-5-2-9(8-11)15(13,14)12-6-3-10-4-7-12;/h2,5,8,10H,3-4,6-7H2,1H3;1H |
InChI Key |
NFRVSJKVKOUHCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)S(=O)(=O)N2CCNCC2.Cl |
Origin of Product |
United States |
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